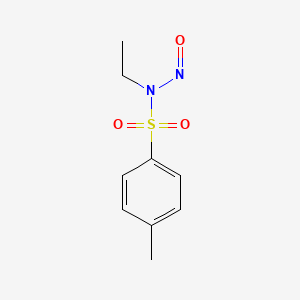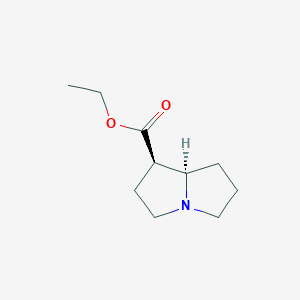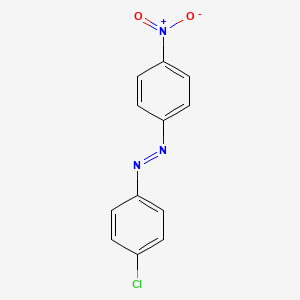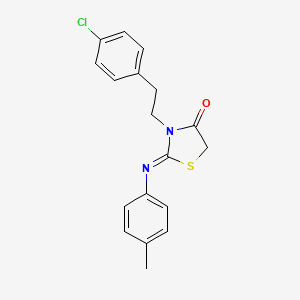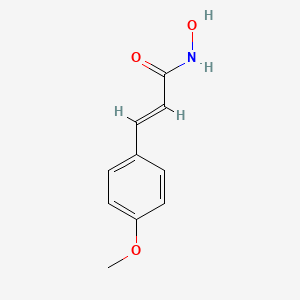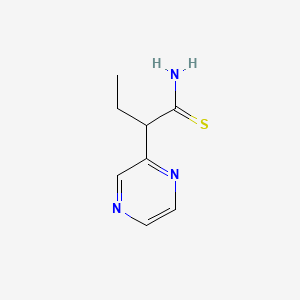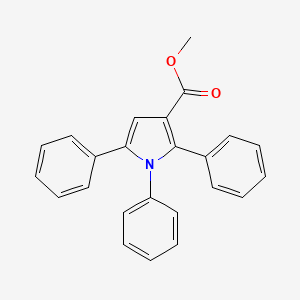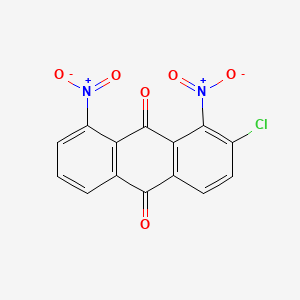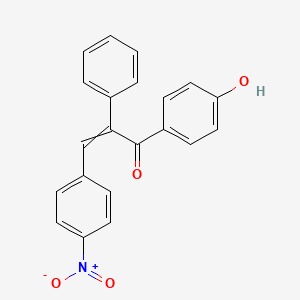
1-(4-Hydroxyphenyl)-3-(4-nitrophenyl)-2-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxyphenyl)-3-(4-nitrophenyl)-2-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
The synthesis of 1-(4-Hydroxyphenyl)-3-(4-nitrophenyl)-2-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-hydroxyacetophenone and 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(4-Hydroxyphenyl)-3-(4-nitrophenyl)-2-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or quinones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of amino derivatives.
Substitution: The hydroxy group can undergo substitution reactions with alkylating agents or acylating agents to form ethers or esters, respectively.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as ethanol, methanol, or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(4-Hydroxyphenyl)-3-(4-nitrophenyl)-2-phenylprop-2-en-1-one has several scientific research applications, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Its potential therapeutic effects are being explored in the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenyl)-3-(4-nitrophenyl)-2-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of specific enzymes or signaling pathways involved in cell proliferation and apoptosis. The compound’s antimicrobial effects could result from the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
Comparison with Similar Compounds
1-(4-Hydroxyphenyl)-3-(4-nitrophenyl)-2-phenylprop-2-en-1-one can be compared with other chalcones and related compounds, such as:
1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one: Lacks the hydroxy group, affecting its solubility and potential interactions with biological targets.
1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-en-1-one: Contains a methoxy group instead of a nitro group, which can influence its electronic properties and reactivity.
The presence of both hydroxy and nitro groups in this compound contributes to its unique chemical and biological properties, distinguishing it from other similar compounds .
Properties
CAS No. |
24845-09-8 |
|---|---|
Molecular Formula |
C21H15NO4 |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)-3-(4-nitrophenyl)-2-phenylprop-2-en-1-one |
InChI |
InChI=1S/C21H15NO4/c23-19-12-8-17(9-13-19)21(24)20(16-4-2-1-3-5-16)14-15-6-10-18(11-7-15)22(25)26/h1-14,23H |
InChI Key |
NJYHQCFWJKIUEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


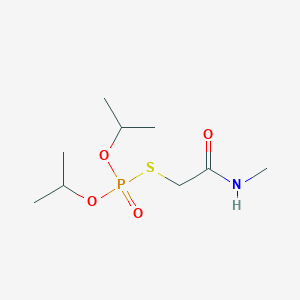
![8-Methylbenzo[e][2]benzofuran-1,3-dione](/img/structure/B14685075.png)
![Naphthalen-1-yl methyl[(4-methylphenyl)sulfanyl]carbamate](/img/structure/B14685078.png)
![Naphthalene, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14685084.png)
